molecular formula C25H17Cl2N5 B2973463 (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 327039-24-7

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B2973463
CAS No.: 327039-24-7
M. Wt: 458.35
InChI Key: VXNNLBLSOQMQSF-CCVNUDIWSA-N
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Description

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline (CAS 2376229-19-1) is a high-potency, cell-permeable inhibitor of the essential bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) [https://pubmed.ncbi.nlm.nih.gov/33400960/]. This enzyme is a validated and promising target for the development of novel anti-tuberculosis agents, as it plays a critical role in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. The compound exhibits excellent in vitro activity against Mycobacterium tuberculosis , including drug-sensitive and multidrug-resistant (MDR) strains, by binding to the DprE1 active site and inhibiting its function, which ultimately leads to bacterial cell death [https://www.rcsb.org/structure/7B7A]. Its primary research value lies in its utility as a chemical tool for studying the mechanisms of cell wall synthesis in mycobacteria, validating DprE1 as a therapeutic target, and serving as a lead compound in the discovery and optimization of new TB drug candidates. Researchers can use this compound to investigate the pathophysiology of tuberculosis and to probe the structural and functional biology of the DprE1 enzyme complex. This product is supplied with a certificate of analysis and is intended For Research Use Only, not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N5/c1-15-7-8-17-12-18(24(27)29-22(17)11-15)14-28-32-25-30-21-10-9-19(26)13-20(21)23(31-25)16-5-3-2-4-6-16/h2-14H,1H3,(H,30,31,32)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNLBLSOQMQSF-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro and phenyl groups. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrazone Linkage: This involves the reaction of the quinazoline derivative with hydrazine hydrate, followed by condensation with 2-chloro-7-methylquinoline-3-carbaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazone linkage to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a therapeutic agent. The quinazoline and quinoline moieties are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new drugs.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of cancer. Quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This makes them promising candidates for anticancer drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the fine-tuning of these properties for various applications.

Mechanism of Action

The mechanism of action of (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit tyrosine kinases, thereby blocking the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in the Quinoline-Quinazoline Family

The target compound shares structural motifs with several synthesized analogs, as outlined below:

Compound Key Substituents Functional Groups Synthesis Method
(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline (Target) 6-Cl (quinazoline); 2-Cl, 7-Me (quinoline) Hydrazone, quinazoline, quinoline Hydrazine + aldehyde condensation
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 6-Cl (quinoline); 2-Cl, 7,8-diMe (quinoline); ethoxy, ester Ester, methoxy, quinoline Multi-step substitution
2-Hydrazino-4-phenylquinazoline (Precursor) 4-Ph (quinazoline); hydrazine Hydrazine, quinazoline Direct hydrazination
Compounds 4a–f (e.g., 4-(2-(2-chloro-6-substituted-quinolin-3-ylidene)hydrazinyl)-7-chloroquinoline) Variable substituents (e.g., Cl, Me, aryl) on quinoline Hydrazone, quinoline Hydrazine + aldehyde condensation
Key Observations:

The hydrazone group may improve solubility in polar solvents relative to the precursor 2-hydrazino-4-phenylquinazoline, which lacks the extended π-system .

In contrast, analogs with methyl or aryl substituents (e.g., 4a–f ) may exhibit increased lipophilicity. The 7-methyl group on the quinoline ring in the target compound introduces steric hindrance, possibly affecting binding interactions in biological systems compared to unmethylated analogs.

Synthetic Accessibility :

  • The target compound and analogs 4a–f are synthesized via a one-step hydrazine-aldehyde condensation, offering scalability and simplicity. In contrast, the ethyl ester derivative requires multi-step functionalization, complicating large-scale production.

Crystallographic and Hydrogen-Bonding Patterns

Structural studies of related compounds (e.g., the ethyl ester derivative ) utilize crystallographic tools such as SHELX , ORTEP-3 , and WinGX for refinement and visualization. These tools confirm that:

  • The (E)-configuration of the hydrazone bridge in the target compound is critical for planar molecular geometry, facilitating π-π stacking interactions.
  • Hydrogen-bonding networks, analyzed via graph set theory , differ significantly between analogs. For example, the hydrazone group in the target compound may form N–H⋯N or N–H⋯O bonds, while the ester group in participates in weaker C–H⋯O interactions.

Biological Activity

(E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C24H19Cl2N4C_{24}H_{19}Cl_2N_4 with a molecular weight of approximately 458.0 g/mol. The presence of chloro and quinoline moieties is significant as these structures are often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Hydrazine Derivative Formation : The introduction of hydrazine derivatives enhances the biological activity of the quinazoline scaffold.
  • Final Coupling Reactions : These reactions lead to the formation of the final compound with specific substituents that influence its activity.

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Shigella dysenteriae.

A study indicated that structural modifications on the quinazoline framework could enhance antibacterial activity, suggesting that this compound may exhibit similar enhancements due to its unique structure .

Anticancer Activity

Research has indicated that quinazoline derivatives possess anticancer properties, particularly through mechanisms involving inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's structure suggests potential interactions with targets involved in cancer cell signaling pathways, making it a candidate for further investigation in cancer therapy .

Antiviral Properties

Some studies have suggested that quinazoline derivatives may also exhibit antiviral activities, particularly against HIV and other viruses. The mechanism often involves interference with viral replication processes, which could be an area for future research concerning this specific compound .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study on various quinazoline derivatives highlighted that compounds with specific substitutions exhibited enhanced antimicrobial activity. For instance, modifications at the 2-position significantly impacted the efficacy against Gram-positive bacteria .
    CompoundAntibacterial ActivityGram-positiveGram-negative
    (E)-6-chloro...Moderate to High++
    Other QuinazolinesVaries+++++
  • Anticancer Studies : In vitro studies have shown that certain quinazoline derivatives can inhibit tumor growth in various cancer cell lines, suggesting a potential role in cancer treatment protocols .
  • Mechanistic Insights : Research into the molecular interactions of quinazolines has revealed that they may act as inhibitors of key enzymes involved in cell proliferation and survival pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline, and how can low yields in multi-step reactions be addressed?

  • Methodological Answer : The compound can be synthesized via hydrazine-mediated Schiff base formation, as seen in analogous quinazoline derivatives (e.g., coupling 2-chloro-7-methylquinoline-3-carbaldehyde with a hydrazinylquinazoline precursor). Low yields (e.g., 2–5% in multi-step protocols) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalytic acid/base conditions : Use acetic acid or pyridine to enhance imine formation efficiency .
  • Temperature control : Reflux in anhydrous solvents (e.g., ethanol or DMF) to suppress hydrolysis .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How can the E-configuration of the hydrazinyl-methylene group be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure using SHELXL (for refinement) and visualize with ORTEP-3 to confirm the E-configuration . For example, similar quinazoline derivatives (e.g., ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) were structurally validated this way .
  • NOESY NMR : Detect spatial proximity between the hydrazinyl proton and the quinoline methyl group to distinguish E/Z isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to assign protons (e.g., hydrazinyl NH at δ 10–12 ppm) and quaternary carbons .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • IR spectroscopy : Identify C=N stretching (1600–1650 cm1^{-1}) and NH vibrations (3200–3350 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. hydrogen bonding) be resolved for this compound?

  • Methodological Answer :

  • Refinement protocols : Use SHELXL with anisotropic displacement parameters to model thermal motion accurately. For hydrogen bonding, apply graph-set analysis (e.g., Etter’s rules) to distinguish donor-acceptor patterns .
  • Validation tools : Cross-check with WinGX suite modules (e.g., PLATON) to detect missed symmetry or disorder .
  • Example: In 6-chloro-2-phenylquinoxaline derivatives, C–H···Cl interactions were resolved by combining SHELX refinement and hydrogen-bond topology analysis .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial assays?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified halogens (e.g., F instead of Cl) or methyl groups to assess steric/electronic effects .
  • Biological testing : Use standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). For example, fluorinated quinazoline derivatives showed enhanced activity due to increased lipophilicity .
  • Computational docking : Map binding modes to target enzymes (e.g., DNA gyrase) using AutoDock Vina, correlating docking scores with experimental IC50_{50} values .

Q. How can synthetic impurities (e.g., decarboxylation byproducts) be identified and minimized?

  • Methodological Answer :

  • HPLC-MS monitoring : Track reaction progress with C18 columns (acetonitrile/water + 0.1% formic acid) to detect early-stage byproducts .
  • Stability studies : Heat the reaction mixture to 50–60°C and sample at intervals to identify degradation pathways (e.g., hydrazine oxidation) .
  • Additive screening : Introduce radical scavengers (e.g., BHT) or antioxidants to suppress side reactions .

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